molecular formula C6H8NO3P B1606059 (2-Aminophenyl)phosphonic acid CAS No. 7472-16-4

(2-Aminophenyl)phosphonic acid

Cat. No. B1606059
CAS RN: 7472-16-4
M. Wt: 173.11 g/mol
InChI Key: BMYBKYQDGKGCSU-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)phosphonic acid” is a compound with the CAS Number: 7472-16-4 . It has a molecular weight of 173.11 and its IUPAC name is 2-aminophenylphosphonic acid . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of phosphonic acid compounds, including “(2-Aminophenyl)phosphonic acid”, can be accomplished by various methods . One of the most common methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . Another method involves the phospha-Mannich reaction of a P–H precursor, an aldehyde, and an amine . This reaction can yield nearly quantitative yields and almost no by-products when reacting H3PO2 with secondary amines and formaldehyde in wet AcOH .


Molecular Structure Analysis

The molecular formula of “(2-Aminophenyl)phosphonic acid” is C6H8NO3P . Its average mass is 173.106 Da and its monoisotopic mass is 173.024185 Da .


Physical And Chemical Properties Analysis

“(2-Aminophenyl)phosphonic acid” is a powder that is stored at room temperature . Its melting point is between 185-189 degrees .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

  • (2-Aminophenyl)phosphonic acid, as part of the R-aminophosphonates group, is known for its ability to inhibit various enzymes. This quality has made it a subject of interest in medicinal chemistry, leading to the development of potent enzyme inhibitors. The antihypertensive drug fosinopril, an angiotensin I converting enzyme (ACE) inhibitor, is one notable example of this application (Mucha, Kafarski, & Berlicki, 2011).

Synthesis and Functionalization

  • Phosphonic acids, including (2-Aminophenyl)phosphonic acid, are used extensively in the synthesis of various compounds, such as α-aminophosphonates. They are employed in solvent-free conditions, illustrating their wide applicability and efficiency in large-scale synthesis (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

Agricultural Applications

  • Certain aminophosphonic acids, including derivatives similar to (2-Aminophenyl)phosphonic acid, have demonstrated notable herbicidal activity. This makes them a significant group of active herbicides among aminophosphonic acids, offering potential for use in agricultural settings (Kafarski et al., 1995).

Material Science and Polymer Applications

  • In the field of material science, (2-Aminophenyl)phosphonic acid and related compounds have been used in the synthesis of functionalized polymers. These polymers, such as phenylphosphonic acid functionalized poly[aryloxyphosphazenes], are considered for applications like proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).

Analytical and Environmental Studies

  • Phosphonates, including (2-Aminophenyl)phosphonic acid derivatives, are increasingly used in detergents and industrial processes. Their environmental fate and interactions, such as adsorption to activated sludge and mineral surfaces, are critical areas of study in environmental science and wastewater treatment (Armbruster et al., 2019).

Drug Design and Development

  • Phosphonates, which include compounds like (2-Aminophenyl)phosphonic acid, are significant in drug design and development. Their ability to mimic the transition state during hydrolysis of amides and esters makes them effective transition-state inhibitors. This property is utilized in creating enzyme inhibitors and designing novel antibacterial and anticancer drugs (Turhanen, Demadis, & Kafarski, 2021).

Safety And Hazards

The safety information for “(2-Aminophenyl)phosphonic acid” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for “(2-Aminophenyl)phosphonic acid” are not mentioned in the sources I have, research in the field of metal phosphonates, which includes compounds like “(2-Aminophenyl)phosphonic acid”, is ongoing . This research is aimed at discussing past and current research efforts and identifying future directions .

properties

IUPAC Name

(2-aminophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYBKYQDGKGCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225702
Record name Phosphonic acid, (o-aminophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)phosphonic acid

CAS RN

7472-16-4
Record name P-(2-Aminophenyl)phosphonic acid
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Record name (2-Aminophenyl)phosphonic acid
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Record name NSC402274
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Record name Phosphonic acid, (o-aminophenyl)-
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Record name (2-aminophenyl)phosphonic acid
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Record name (2-AMINOPHENYL)PHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Dhawan, D Redmore - Synthetic Communications, 1985 - Taylor & Francis
(2-Hydroxyphenyl) phosphonic acid 4a phosphorus analogue of salicylic acid is to date a difficultly accessible compound. The two reported preparations of 4a start with difficultly …
Number of citations: 35 www.tandfonline.com
MF Rectenwald - 2014 - search.proquest.com
… The ethyl groups attached to phosphonate 2.2 were then to be removed by refluxing in concentrated hydrochloric acid to form the 2-aminophenyl phosphonic acid. …
Number of citations: 1 search.proquest.com
K Fidanovski, M Gu, L Travaglini… - Advanced Healthcare …, 2023 - Wiley Online Library
Conjugated polymers are enabling the development of flexible bioelectronics, largely driven by their organic nature which facilitates modification and tuning to suit a variety of …
Number of citations: 4 onlinelibrary.wiley.com
BA Weber - 2020 - Martin-Luther-Universität Halle …
Number of citations: 0

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